Cinacalcet hydrochloride

Descripción general

Descripción

El cinacalcet hidrocloruro es un medicamento utilizado principalmente para tratar afecciones relacionadas con la glándula paratiroides, como el hiperparatiroidismo primario, el hiperparatiroidismo secundario y el carcinoma paratiroideo . Actúa como un calcimimético, imitando la acción del calcio en los tejidos mediante la activación alostérica del receptor sensible al calcio .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de cinacalcet hidrocloruro implica varios pasos, incluida la formación de una amida seguida de su reducción, aminación reductora y sustitución nucleofílica . Un método común comienza con el ácido 3-(trifluorometil)cinámico, que se reduce con borohidruro de sodio .

Métodos de Producción Industrial: La producción industrial a menudo implica la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Por ejemplo, la preparación de nanoemulsión de cinacalcet hidrocloruro implica el uso de ácido oleico, op-10 y PEG-200 como fase oleosa, emulsionante y coemulsionante, respectivamente .

Análisis De Reacciones Químicas

Tipos de Reacciones: El cinacalcet hidrocloruro experimenta varias reacciones químicas, que incluyen:

Sustitución: Las reacciones de sustitución nucleofílica se utilizan para acoplar la amina enantiopura a otras partes de la molécula.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen oxígeno molecular y peróxidos.

Reducción: El borohidruro de sodio se utiliza comúnmente como agente reductor.

Sustitución: Los haluros de alquilo o pseudohaluros se utilizan a menudo como sustratos para la sustitución nucleofílica.

Productos Principales Formados:

Oxidación: Dihidrodioles y conjugados con ácido glucurónico.

Reducción: Ácido hidrocinámico y ácido hidroxicinámico.

Sustitución: Varias aminas y amidas sustituidas.

Aplicaciones Científicas De Investigación

Secondary Hyperparathyroidism in Chronic Kidney Disease

Cinacalcet is primarily indicated for patients with secondary hyperparathyroidism associated with end-stage kidney disease. It functions by increasing the sensitivity of calcium-sensing receptors on parathyroid cells, leading to decreased secretion of PTH. This reduction helps manage elevated serum calcium and phosphorus levels, which are common in CKD patients undergoing dialysis.

- Mechanism of Action: By mimicking calcium, cinacalcet lowers PTH levels, which subsequently reduces serum calcium levels. This is critical in preventing bone disease linked to CKD .

- Clinical Evidence: A study involving 401 patients demonstrated that cinacalcet effectively reduced serum PTH levels, thus decreasing the risk of bone deterioration and other complications associated with hyperparathyroidism .

Primary Hyperparathyroidism

For patients with primary hyperparathyroidism who are not candidates for surgery, cinacalcet serves as a non-surgical treatment option. It helps manage hypercalcemia by lowering serum calcium levels and PTH concentrations.

- Long-term Efficacy: A multicenter randomized trial showed that 73% of patients treated with cinacalcet achieved normocalcemia compared to only 5% in the placebo group, indicating its effectiveness in long-term management .

Hypercalcemia in Parathyroid Carcinoma

Cinacalcet is also utilized off-label for treating hypercalcemia in patients with parathyroid carcinoma. Although surgical intervention is the primary treatment, cinacalcet can help manage severe hypercalcemia that may occur due to this malignancy.

- Case Study Insights: In a study involving 29 patients with parathyroid carcinoma, cinacalcet significantly reduced serum calcium levels in 62% of participants after titration, highlighting its potential as a therapeutic option for this challenging condition .

Safety and Side Effects

While cinacalcet is generally well-tolerated, some adverse effects have been reported:

- Common Side Effects: Nausea, vomiting, headache, and fractures have been observed in clinical trials .

- Monitoring Requirements: Patients on cinacalcet require regular monitoring of serum calcium and PTH levels to avoid complications related to hypocalcemia.

Comparative Efficacy

A comparative analysis of cinacalcet against placebo and other treatments indicates its superior efficacy in managing hyperparathyroidism:

Future Directions and Research Opportunities

Ongoing research continues to explore additional applications of cinacalcet:

- Calciphylaxis Treatment: Investigating the efficacy of cinacalcet in treating calciphylaxis among patients with advanced kidney disease.

- Combination Therapies: Exploring the synergistic effects when combined with vitamin D analogs or bisphosphonates for enhanced outcomes in bone health management.

Mecanismo De Acción

El cinacalcet hidrocloruro funciona aumentando la sensibilidad de los receptores sensibles al calcio en las células paratiroideas al calcio extracelular . Esto da como resultado la inhibición de la secreción de la hormona paratiroidea, lo que lleva a una disminución de los niveles de calcio en suero . Los objetivos moleculares incluyen los receptores sensibles al calcio, y las vías involucradas están relacionadas con el metabolismo del calcio y el fósforo .

Compuestos Similares:

Unicidad: El cinacalcet hidrocloruro es único en su mecanismo como un calcimimético, que se dirige directamente a los receptores sensibles al calcio para regular la secreción de la hormona paratiroidea . Esto lo distingue de otros compuestos como el calcitriol, que afecta principalmente la absorción de calcio en lugar de la sensibilidad del receptor .

Comparación Con Compuestos Similares

Calcitriol: Another compound used to manage calcium levels, but it works by increasing calcium absorption in the intestines.

Sensipar: A brand name for cinacalcet, used interchangeably in clinical settings.

Uniqueness: Cinacalcet hydrochloride is unique in its mechanism as a calcimimetic, directly targeting the calcium-sensing receptors to regulate parathyroid hormone secretion . This distinguishes it from other compounds like calcitriol, which primarily affects calcium absorption rather than receptor sensitivity .

Actividad Biológica

Cinacalcet hydrochloride is a calcimimetic agent that plays a crucial role in regulating calcium homeostasis and parathyroid hormone (PTH) secretion. This article delves into its biological activity, mechanisms of action, clinical applications, and relevant research findings.

Overview of this compound

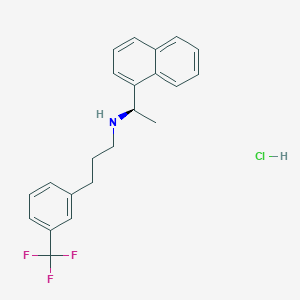

- Chemical Name : N-[(1 R)-1-(1-Naphthyl)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine hydrochloride

- Molecular Formula : CHFN•HCl

- CAS Number : 364782-34-3

- Purity : ≥98%

- Alternative Names : AMG 073, Sensipar, Mimpara

Cinacalcet functions primarily as an allosteric agonist of the calcium-sensing receptor (CaSR), which is predominantly located on parathyroid cells. By increasing the sensitivity of CaSR to extracellular calcium levels, cinacalcet effectively inhibits the secretion of PTH. This mechanism is critical in conditions such as secondary hyperparathyroidism associated with chronic kidney disease (CKD) and primary hyperparathyroidism.

- Calcium-Sensing Receptor Activation :

- Impact on Serum Levels :

Efficacy in Clinical Trials

Cinacalcet has been evaluated in multiple clinical trials for its efficacy in reducing PTH levels:

- Phase III Trials : In a pivotal phase III trial involving 1136 patients with CKD on dialysis, cinacalcet demonstrated a statistically significant reduction in PTH levels compared to placebo. A higher proportion of patients receiving cinacalcet achieved target PTH levels (<250 pg/mL) within a 26-week period .

- Secondary Hyperparathyroidism : A secondary analysis involving 2985 patients indicated that treatment with cinacalcet led to a ≥30% reduction in serum fibroblast growth factor 23 (FGF23), which is associated with improved cardiovascular outcomes .

Case Studies

- Case Study on CKD Patients :

- Parathyroid Carcinoma :

Pharmacokinetics

- Absorption : Rapidly absorbed after oral administration.

- Metabolism : Primarily metabolized by CYP3A4 and CYP2D6; metabolites include hydrocinnamic acid and glucuronidated forms which exhibit minimal calcimimetic activity .

- Elimination : Approximately 80% excreted via urine; half-life is around 30 hours .

Safety Profile

Cinacalcet is generally well tolerated. Most adverse events reported during clinical trials were mild to moderate, including nausea, vomiting, and diarrhea. Monitoring of serum calcium levels is recommended due to the risk of hypocalcemia associated with treatment.

Propiedades

Número CAS |

364782-34-3 |

|---|---|

Fórmula molecular |

C22H23ClF3N |

Peso molecular |

393.9 g/mol |

Nombre IUPAC |

hydron;N-[(1R)-1-naphthalen-1-ylethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine;chloride |

InChI |

InChI=1S/C22H22F3N.ClH/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)26-14-6-8-17-7-4-11-19(15-17)22(23,24)25;/h2-5,7,9-13,15-16,26H,6,8,14H2,1H3;1H/t16-;/m1./s1 |

Clave InChI |

QANQWUQOEJZMLL-PKLMIRHRSA-N |

SMILES |

CC(C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F.Cl |

SMILES isomérico |

[H+].C[C@H](C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F.[Cl-] |

SMILES canónico |

[H+].CC(C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F.[Cl-] |

Apariencia |

White to Tan Solid |

melting_point |

175-177°C (dec.) |

Key on ui other cas no. |

364782-34-3 |

Pictogramas |

Corrosive; Irritant; Health Hazard; Environmental Hazard |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Números CAS relacionados |

226256-56-0 (Parent) |

Sinónimos |

(αR)-α-Methyl-N-[3-[3-(trifluoromethyl)phenyl)propyl]-1-napthalenemethanamine Hydrochloride; (R)-N-(3-(3-(trifluoromethyl)phenyl)propyl)-1- -(1-napthyl)ethylamine Hydrochloride; Mimpara; Sensipar |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Cinacalcet Hydrochloride exert its therapeutic effect?

A1: this compound is a calcimimetic agent that allosterically activates the calcium-sensing receptor (CaSR) on parathyroid cells. [] This activation increases the sensitivity of the CaSR to extracellular calcium, leading to a decrease in parathyroid hormone (PTH) secretion. []

Q2: What are the downstream effects of reduced PTH secretion by this compound?

A2: The reduction in PTH secretion by this compound leads to a decrease in serum calcium and phosphorus levels, as well as a decrease in calcium-phosphorus product levels. [] This effect is particularly important in patients with chronic kidney disease (CKD) who often experience secondary hyperparathyroidism. [, ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C22H27ClF3N. Its molecular weight is 409.9 g/mol.

Q4: Is there information available on the material compatibility of this compound?

A4: The provided research abstracts do not delve into the material compatibility of this compound.

Q5: How stable is this compound under various conditions?

A6: Several studies have investigated the stability of this compound under various stress conditions, including acidic, basic, neutral, thermal, photolytic, and oxidative conditions. [, , ] These studies highlight the importance of stability-indicating analytical methods to assess drug degradation. [, , ]

Q6: What are some formulation strategies employed to improve the stability, solubility, or bioavailability of this compound?

A7: Research highlights the use of solid dispersions and nanoemulsions as strategies to enhance the dissolution rate and bioavailability of this compound. [, ] These approaches aim to overcome the limitations associated with the drug's inherent physicochemical properties. [, ]

Q7: Are there specific excipients mentioned that enhance the stability of this compound in tablet formulations?

A8: Research mentions using pregelatinized starch and microcrystalline cellulose as key excipients in this compound tablet formulations to achieve desired drug release profiles. [, ]

Q8: What is the impact of food on the pharmacokinetics of this compound?

A9: One study investigated the bioequivalence of this compound tablets under fed conditions, suggesting that food may influence the drug's pharmacokinetic profile. []

Q9: How does this compound impact bone metabolism markers in patients with secondary hyperparathyroidism?

A10: Research indicates that this compound, in conjunction with low-dose vitamin D sterols, effectively reduces serum PTH levels and improves bone metabolism markers in hemodialysis patients with secondary hyperparathyroidism. [] This effect is attributed to the drug's ability to improve bone turnover and reduce bone resorption parameters. []

Q10: What analytical techniques are commonly used to quantify this compound in various matrices?

A10: Researchers utilize a range of analytical techniques for this compound quantification, including:

- RP-HPLC: Widely employed for quantifying this compound in bulk, formulations, and biological samples. [, , ]

- UV Spectrophotometry: Offers a simpler and faster method for this compound determination in bulk and tablet formulations. []

- GC-MS: Used to determine trace levels of specific impurities, such as 3-(trifluoromethyl)cinnamaldehyde, in this compound drug substances. []

- Capillary Electrophoresis: Provides an alternative method for this compound analysis, offering high separation efficiency and sensitivity. []

- HPTLC: Demonstrates potential for this compound analysis, offering advantages like cost-effectiveness and minimal solvent consumption. []

Q11: Are there any validated analytical methods available for the analysis of this compound and its impurities?

A12: Several studies focused on developing and validating various analytical methods for this compound. These methods were validated according to ICH guidelines, ensuring their accuracy, precision, and specificity for quality control purposes. [, , , , ]

Q12: What preclinical models are used to evaluate the efficacy of this compound?

A13: Research highlights the use of a rat model of uremia to assess the pharmacodynamic effects of this compound. [] This model allows researchers to evaluate the drug's impact on renal function, serum biomarkers, and potential benefits in mitigating uremia-related complications. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.